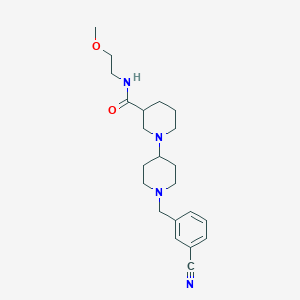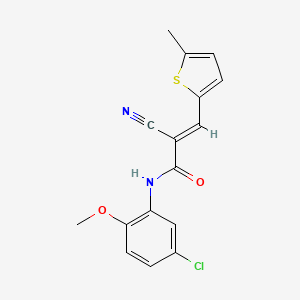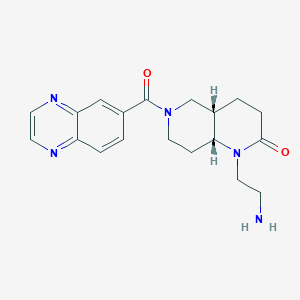![molecular formula C24H27ClN2O5 B5314006 ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate](/img/structure/B5314006.png)
ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate is a complex organic compound that belongs to the class of enoyl amides This compound is characterized by the presence of a butoxybenzoyl group, a chlorophenyl group, and an enoyl amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the enoyl amide linkage: This step involves the reaction of 4-butoxybenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine to form the intermediate 4-butoxybenzoyl-4-chloroanilide.
Condensation reaction: The intermediate is then subjected to a condensation reaction with ethyl acetoacetate in the presence of a catalyst such as piperidine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
Ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives at the chlorophenyl group.
科学的研究の応用
Ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
類似化合物との比較
Ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate can be compared with similar compounds such as:
Ethyl 2-[[(E)-2-[(4-methoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate: Similar structure but with a methoxy group instead of a butoxy group.
Ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-fluorophenyl)prop-2-enoyl]amino]acetate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O5/c1-3-5-14-32-20-12-8-18(9-13-20)23(29)27-21(15-17-6-10-19(25)11-7-17)24(30)26-16-22(28)31-4-2/h6-13,15H,3-5,14,16H2,1-2H3,(H,26,30)(H,27,29)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWIGLNLYPISKR-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5313923.png)


![8-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5313938.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5313946.png)

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate](/img/structure/B5313951.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5313958.png)
![N-[amino(imino)methyl]-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5313961.png)

![dimethyl 2-{[3-(4-fluorophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5313980.png)
![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5313993.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B5314000.png)
![N-methyl-2-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1,3-oxazolidine-4-carboxamide](/img/structure/B5314010.png)
